molecular formula C5H7N3O2 B3268849 2,4-Dimethyl-5-nitro-1H-imidazole CAS No. 49780-25-8

2,4-Dimethyl-5-nitro-1H-imidazole

Cat. No.: B3268849
CAS No.: 49780-25-8
M. Wt: 141.13 g/mol
InChI Key: UKAXKCXOBZGQAK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitro-1H-imidazole ( 49780-25-8) is a nitroimidazole-based chemical compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol . This compound is provided as a white to off-white solid with a high purity level of ≥98% . It is recommended to store this product under an inert atmosphere at room temperature to ensure its long-term stability . As a 5-nitroimidazole derivative, this scaffold is of significant interest in medicinal and organic chemistry research. The nitroimidazole pharmacophore is widely investigated for its biological activity, particularly against protozoan infections . Furthermore, the structure serves as a key precursor for the high functionalization of 5-nitro-1H-imidazole derivatives, enabling the synthesis of more complex molecules for structure-activity relationship studies and the development of new pharmacologically active compounds . The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dimethyl-5-nitro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-5(8(9)10)7-4(2)6-3/h1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAXKCXOBZGQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=N1)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198047
Record name 2,4-Dimethyl-5-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49780-25-8
Record name Imidazole, 2,4-dimethyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049780258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-5-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,4-Dimethyl-5-nitro-1H-imidazole typically involves the nitration of 2,4-dimethylimidazole. This process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the imidazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,4-Dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives and other functionalized imidazoles.

Scientific Research Applications

Chemical Synthesis

The compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-Coupling Reactions : It is often involved in Suzuki-Miyaura and Sonogashira reactions, facilitating the formation of complex molecules. These reactions have been optimized to produce 2,4-disubstituted derivatives that exhibit significant antibacterial and antiparasitic properties .
  • Functionalization : The nitro group at the 5-position enhances the compound's reactivity, enabling further functionalization to create novel derivatives with tailored properties. Research has demonstrated the high functionalization potential of 5-nitroimidazole derivatives .

Antimicrobial Properties

2,4-Dimethyl-5-nitro-1H-imidazole exhibits significant antimicrobial activity against a range of pathogens:

  • Protozoan Infections : It is structurally related to well-known drugs like metronidazole, which is effective against protozoan infections such as Trichomonas vaginalis and Giardia intestinalis. Studies indicate that derivatives of this compound can potentially overcome resistance seen with traditional treatments .
  • Anaerobic Bacteria : The compound is effective against anaerobic bacteria, making it a candidate for treating infections caused by organisms like Bacteroides fragilis. Its mechanism involves inhibiting nucleic acid synthesis in these pathogens .

Anticancer Potential

Recent research has highlighted the anticancer properties of nitroimidazole derivatives. The ability of these compounds to induce hypoxia-selective cytotoxicity makes them valuable in cancer treatment:

  • Pimonidazole : A derivative used as a hypoxia marker in tumors has shown promise in enhancing the efficacy of radiotherapy by selectively targeting hypoxic tumor cells .

Synthesis and Evaluation of Derivatives

A study conducted on the synthesis of 2,4-disubstituted 5-nitroimidazoles demonstrated their broad-spectrum activity against various pathogens. The derivatives were synthesized via regioselective cross-coupling methods and evaluated for their biological activity against resistant strains of protozoa .

Safety and Efficacy Studies

Research has also focused on the safety profiles of these compounds, particularly concerning mutagenicity. It was found that certain modifications can reduce mutagenic effects while maintaining or enhancing antimicrobial efficacy . This aspect is crucial for developing safer therapeutic agents.

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Chemical SynthesisBuilding block for complex moleculesInvolved in Suzuki-Miyaura reactions
AntimicrobialTreatment for protozoan infectionsEffective against Trichomonas and Giardia
Anaerobic bacterial infectionsActive against Bacteroides fragilis
AnticancerHypoxia-selective cytotoxicityEnhances radiotherapy effectiveness

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-nitro-1H-imidazole involves the bioactivation of the nitro group. This process generates reactive nitrogen species, such as nitric oxide, which can interact with various molecular targets within cells . These interactions can disrupt cellular processes, leading to antimicrobial and antiparasitic effects.

Comparison with Similar Compounds

Structural Features :

  • The nitro group at position 5 enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Methyl groups at positions 2 and 4 contribute steric hindrance, influencing regioselectivity in subsequent reactions .

To contextualize the properties and applications of 2,4-dimethyl-5-nitro-1H-imidazole, the following structurally related imidazole derivatives are compared (Table 1):

Key Findings :

Substituent Effects on Reactivity :

  • Nitro Group : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., in this compound) .
  • Halogenation : Iodo derivatives (e.g., 4-iodo-1,2-dimethyl-5-nitro-1H-imidazole) exhibit enhanced reactivity in cross-coupling reactions due to the iodine atom’s polarizability .
  • Sulfonyl Groups : Improve thermal stability and solubility in polar solvents (e.g., 1-methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole) .

Synthetic Methodologies :

  • Chlorination : Utilized for introducing chloromethyl groups in precursors (e.g., ), but may require rigorous purification .
  • Multicomponent Reactions : Efficient for generating polysubstituted imidazoles (e.g., ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate) with high regioselectivity .

Biological and Pharmacological Relevance: Fluorobenzyl and thioether substituents (e.g., 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole) correlate with antimicrobial activity, as seen in IR and NMR data .

Physical Properties :

  • Methyl and nitro groups reduce solubility in aqueous media compared to hydroxyl or carboxylate derivatives (e.g., compounds in ) .
  • Melting points vary widely: this compound derivatives typically melt between 100–160°C, influenced by substituent bulkiness .

Biological Activity

2,4-Dimethyl-5-nitro-1H-imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, applications, and relevant research findings.

Overview of this compound

This compound features a nitro group at the 5-position of the imidazole ring, which is crucial for its biological reactivity. The compound is synthesized through the nitration of 2,4-dimethylimidazole using a mixture of nitric and sulfuric acids. Its structure allows it to participate in various chemical reactions, enhancing its utility in scientific research.

The mechanism of action for this compound primarily involves the bioactivation of the nitro group. This activation leads to the generation of reactive nitrogen species (RNS), such as nitric oxide, which can interact with cellular components, leading to antimicrobial and antiparasitic effects .

Key Mechanisms:

  • Reduction : The nitro group can be reduced to form reactive intermediates that bind covalently to DNA and other biomolecules, causing cellular damage .
  • Electrophilic Interactions : The compound's structure allows it to engage in electrophilic substitution reactions, facilitating further functionalization and enhancing its biological profile.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including protozoa and anaerobic bacteria. Notably, it has shown activity comparable to metronidazole against Trichomonas vaginalis, with an IC50 value of 0.5 µg/mL compared to metronidazole's 2 µg/mL .

Pathogen IC50 (µg/mL) Comparison
Trichomonas vaginalis0.5More active than metronidazole (2)
Giardia intestinalisNot specifiedEffective against resistant strains
Helicobacter pyloriNot specifiedImportant for developing new treatments

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. Research indicates that modifications to the imidazole ring can enhance selectivity and potency against various protozoan infections. For instance, derivatives have been developed that maintain low toxicity toward human cells while exhibiting high efficacy against parasites .

Anticancer Potential

Recent studies suggest that nitroimidazoles may possess anticancer properties due to their ability to generate reactive species that can induce oxidative stress in cancer cells. This potential is still under investigation but represents an exciting area for future research .

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives in treating infections resistant to conventional therapies:

  • Study on Trichomonas vaginalis : A derivative was found to be four times as active as metronidazole against this pathogen .
  • Resistance Mechanisms : Research has explored how certain strains develop resistance to nitroimidazoles and how new derivatives can overcome this resistance by modifying their chemical structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2,4-Dimethyl-5-nitro-1H-imidazole to maximize yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using imidazole precursors and nitro-functionalized reagents. Elevated temperatures (80–100°C) in polar aprotic solvents like DMSO or DMF, with bases such as KOH, are critical for efficient nitro group introduction and alkylation. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Determines hydrogen and carbon environments (e.g., nitro group at δ 8.5–9.0 ppm in 1^1H NMR; C-NO2_2 signals at ~140–150 ppm in 13^{13}C NMR) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+^+ peak at m/z 170.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NO2_2 stretching at 1520–1350 cm1^{-1}) .
  • X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data for accuracy .

Q. How does the nitro group influence the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C. HPLC analysis at intervals monitors degradation. The nitro group enhances stability in acidic conditions but increases susceptibility to alkaline hydrolysis. Thermal gravimetric analysis (TGA) confirms decomposition temperatures (~200°C) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsional conformations. For example, nitro group orientation and methyl substituent steric effects are quantified. High-resolution data (R-factor < 0.05) validate hydrogen-bonding networks critical for solid-state packing .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity in this compound analogs?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., halogens, aryl groups) via TDAE-mediated alkylation .

  • Biological Assays : Test minimum inhibitory concentration (MIC) against E. coli and C. albicans (e.g., MIC = 16–32 µg/mL) .

  • Data Analysis : Correlate substituent electron-withdrawing/donating effects with activity using Hammett plots or computational models .

    Substituent MIC (µg/mL) Activity Trend
    -NO2_216High antibacterial
    -Cl32Moderate antifungal
    -OCH3_3>64Low activity

Q. How do computational methods aid in designing novel this compound analogs with enhanced pharmacological properties?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial nitroreductases).
  • QSAR Modeling : Develop regression models linking molecular descriptors (logP, polar surface area) to bioactivity .
  • Retrosynthetic Planning : AI tools (e.g., Pistachio) propose feasible synthetic routes for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dimethyl-5-nitro-1H-imidazole
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2,4-Dimethyl-5-nitro-1H-imidazole

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